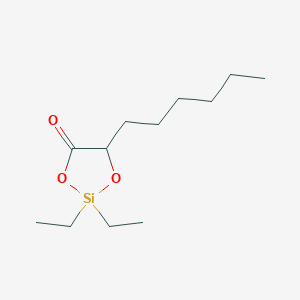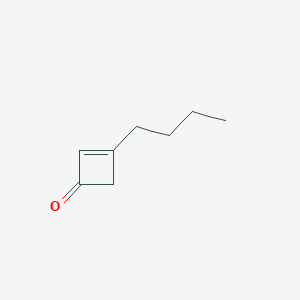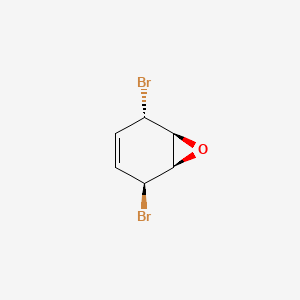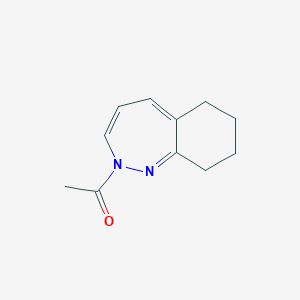
1-(6,7,8,9-Tetrahydro-2H-1,2-benzodiazepin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by a fused benzene and diazepine ring system, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetylacetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzodiazepine derivative.
Industrial Production Methods
Industrial production of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives.
Applications De Recherche Scientifique
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various central nervous system disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of neurotransmitter receptors, leading to altered neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.
Lorazepam: Another benzodiazepine with distinct pharmacological properties.
Clonazepam: Known for its anticonvulsant activity, it shares the benzodiazepine core structure.
Uniqueness
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, pharmacokinetics, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
41142-67-0 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(6,7,8,9-tetrahydro-1,2-benzodiazepin-2-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-10-5-2-3-7-11(10)12-13/h4,6,8H,2-3,5,7H2,1H3 |
Clé InChI |
WDPPJPJHHXRBAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC=C2CCCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


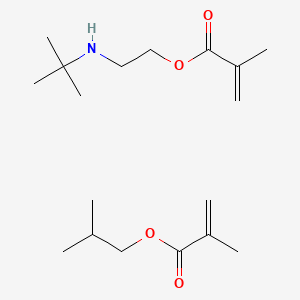
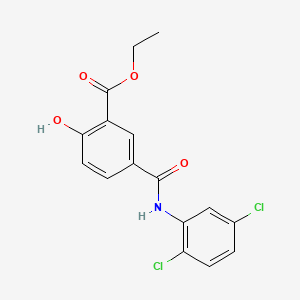
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)



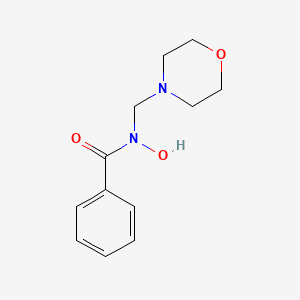
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
